Methyl 5-isocyanopentanoate
Overview
Description
Methyl 5-isocyanopentanoate is a chemical compound that belongs to the family of isocyanates. It is a colorless liquid with a pungent odor and is commonly used in the synthesis of various organic compounds. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-isocyanopentanoate can be synthesized through several methods. One common method involves the reaction of 5-bromopentanoic acid with methyl isocyanate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature, and the product is purified through distillation .
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-isocyanopentanoate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products: The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Methyl 5-isocyanopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 5-isocyanopentanoate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form a variety of derivatives, which can then be used in further chemical transformations .
Comparison with Similar Compounds
Methyl isocyanate: A simpler isocyanate compound with similar reactivity but different applications.
Ethyl isocyanate: Another isocyanate compound with similar properties but different molecular structure.
Phenyl isocyanate: A more complex isocyanate with a phenyl group, used in different applications.
Uniqueness: Methyl 5-isocyanopentanoate is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of a wide range of organic compounds. Its reactivity and versatility make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
methyl 5-isocyanopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-8-6-4-3-5-7(9)10-2/h3-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISCUZOVDJSXQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374799 | |
Record name | Methyl 5-isocyanopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72135-08-1 | |
Record name | Methyl 5-isocyanopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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